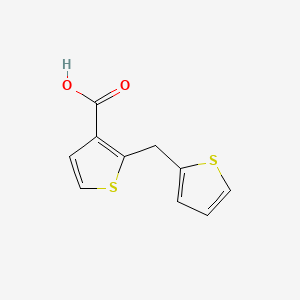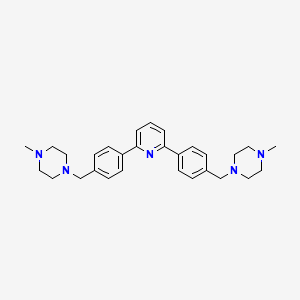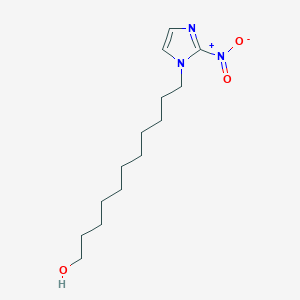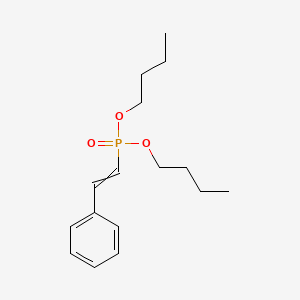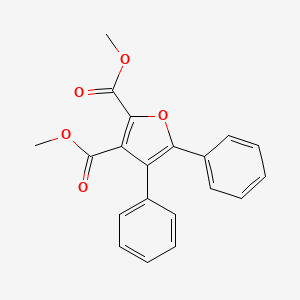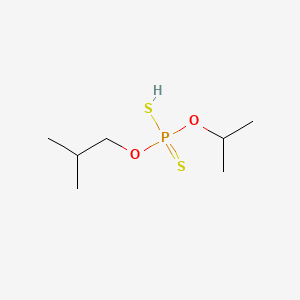
2-Phenyl-2-piperazinylacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-piperazinylacetophenone is an organic compound with the molecular formula C18H20N2O It is characterized by the presence of a phenyl group, a piperazine ring, and an acetophenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-piperazinylacetophenone typically involves the reaction of acetophenone with phenyl hydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate phenylhydrazone, which then undergoes cyclization to form the desired product. Commonly used acids for this reaction include glacial acetic acid and polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes or other scalable synthetic routes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-2-piperazinylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Phenyl-2-piperazinylacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2-piperazinylacetophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group and acetone moiety.
2-Phenylindole: Contains a phenyl group and an indole ring, used in pharmaceutical research.
Uniqueness
2-Phenyl-2-piperazinylacetophenone is unique due to its combination of a phenyl group, piperazine ring, and acetophenone moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
94067-15-9 |
|---|---|
Fórmula molecular |
C18H20N2O |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1,2-diphenyl-2-piperazin-1-ylethanone |
InChI |
InChI=1S/C18H20N2O/c21-18(16-9-5-2-6-10-16)17(15-7-3-1-4-8-15)20-13-11-19-12-14-20/h1-10,17,19H,11-14H2 |
Clave InChI |
ISKVFZUTKPFBKI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




